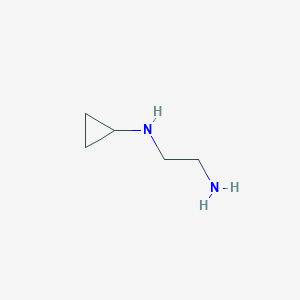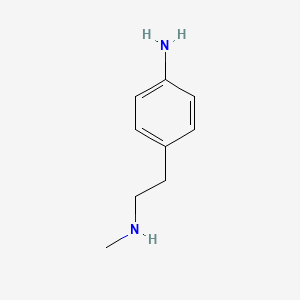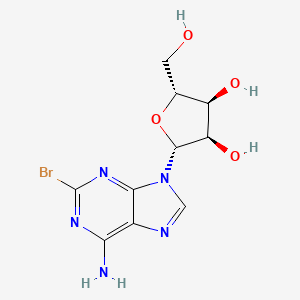
2-Bromoadenosine
Overview
Description
2-Bromoadenosine is a brominated derivative of adenosine, which is an important intermediate in the synthesis of analogs of purines, nucleosides, and nucleotides with a broad spectrum of biological activity . It has been used in various studies to understand the structural and functional aspects of nucleic acids and proteins, as well as in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of 8-bromoadenosine has been optimized at pH 4.3, which is found to be the most suitable condition for yielding high amounts of the compound by reacting adenosine with a solution of bromine in water . Additionally, selective sulfonylation of 8-bromoadenosine derivatives has been used as a novel method for the synthesis of purine cyclonucleosides . Furthermore, 2'-deoxy-2'-fluoro and 3'-deoxy-3'-fluoro analogs of 8-bromoadenosine have been synthesized, expanding the chemical diversity of bromoadenosine derivatives .
Molecular Structure Analysis
The molecular structure of 8-bromoadenosine has been studied in the context of base-pairing configurations in the solid state. A crystal and molecular structure analysis of a hydrogen-bonded complex formed by 9-ethyl-8-bromoadenine and 1-methyl-5-bromouracil revealed a planar complex with specific hydrogen bonding patterns . This study provides insights into the molecular interactions of brominated purines.
Chemical Reactions Analysis
The chemical reactivity of 8-bromoadenosine has been explored in various contexts. One study focused on the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in B- and Z-DNA, demonstrating that the reactivity of the purine base C8 is enhanced in Z-DNA compared to B-DNA . Another study investigated the one-electron reduction of 8-bromo-2-aminoadenosine in the aqueous phase, revealing the formation of two short-lived tautomers and providing a detailed reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-substituted oligoadenylates have been studied, showing that these compounds can modulate the binding and activation abilities of human recombinant RNase L . Additionally, the resistance of 8-bromoadenosine 3':5'-cyclic monophosphate to degradation by plant phosphodiesterases has been noted, suggesting its potential role in promoting cell division in plant tissues . The synthesis and properties of adenylate trimers bearing 2'-terminal 8-bromo- or 8-hydroxyadenosine have also been investigated, with circular dichroism spectroscopy revealing differences in their structural conformations .
Scientific Research Applications
Crystal and Molecular Structure Studies
2-Bromoadenosine has been instrumental in understanding the crystal structures of purine nucleosides. For instance, 8-bromoguanosine and 8-bromoadenosine were analyzed to determine their crystal structures, revealing that they exist in a syn conformation, which contrasts with the usual anti conformation found in purine nucleosides. This rotational isomerism introduced by the bromine atom at the 8-position has significant implications for understanding RNA polymerization reactions in biochemistry (Tavale & Sobell, 1970).
Synthesis of Purine O-Cyclo-Nucleosides
Research into synthesizing purine O-cyclo-nucleosides utilized 8-bromoadenosine. This compound played a crucial role in the first synthesis of 8,2′-anhydro-8-oxy-9-β-d-arabinofuranosyladenine, a compound that might have significant therapeutic implications (Ikehara & Maruyama, 1975).
Modulation of Binding and Activation Abilities in Enzymatic Processes
In the field of enzymology, this compound-substituted analogues of 2-5A were synthesized to study their effect on the binding and activation of human recombinant RNase L. Among these analogues, the one with this compound in the terminal position showed the strongest binding affinity, significantly contributing to our understanding of RNase L activity (Kitade et al., 1998).
Interaction with Human Serum Albumin
Studies on the interaction between 8-bromoadenosine and human serum albumin (HSA) through fluorescence spectroscopy have been conducted. This research revealed how 8-bromoadenosine can quench the intrinsic fluorescence of HSA through a static quenching procedure. Understanding this interaction is vital for pharmaceutical and biochemical applications involving albumin (Cui et al., 2009).
Synthesis of Modified Nucleosides and Phospholipid Derivatives
8-Bromoadenosine was synthesized as a precursor for creating various purine antimetabolites. These antimetabolites could potentially have therapeutic activities against tumor and viral diseases. This indicates the significant role of 8-bromoadenosine in medicinal chemistry and drug development (Birichevskaya et al., 2021).
Conformational Analysis in Nucleic Acids
Conformational analysis of brominated analogs of pA2'-5'A2'-5'A, where some residues were replaced by 8-bromoadenosine, provided valuable insights into the structure and functioning of nucleic acids. This research contributed to a deeper understanding of the interactions and structural dynamics in RNA and DNA (Hoogen et al., 1989).
Future Directions
The future of 2-Bromoadenosine and similar compounds lies in their potential applications in various fields. Fluorescent chemosensors, which are compounds incorporating a binding site, a fluorophore, and a mechanism for communication between the two sites, are being developed for the detection of biologically and/or environmentally important species . The development of these chemosensors is expected to take several new directions in the near future .
Mechanism of Action
Target of Action
2-Bromoadenosine is a purine nucleoside analogue . The primary targets of this compound are purine receptors . These receptors play a crucial role in various cellular functions, including cell proliferation and survival .
Mode of Action
This compound interacts with its targets, the purine receptors, by binding to them . This binding prevents the activation of adenylyl cyclase, an enzyme necessary for cellular proliferation and survival . The compound’s interaction with its targets results in the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting DNA synthesis, this compound disrupts the normal cell cycle, leading to cell death or apoptosis . The compound’s action on this pathway has downstream effects on cell proliferation and survival .
Pharmacokinetics
Like other purine nucleoside analogues, it is expected that this compound would be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and induction of apoptosis . These effects can lead to the death of cancer cells, making this compound a potential therapeutic agent for certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
2-Bromoadenosine plays a significant role in various biochemical reactions. It is known to inhibit kinase activities in both microns and spontaneous cell cultures . This compound interacts with several enzymes and proteins, including carbonic anhydrase and RNA synthesis enzymes . By blocking the receptor of adenine nucleotides, this compound inhibits the production of adenosine, leading to cell death . This inhibition is crucial in its potential application for treating cardiac diseases and cancer.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This compound affects cell signaling pathways, particularly those involved in neurotransmission and cardiac muscle function . Additionally, this compound impacts gene expression and cellular metabolism, making it a potent agent in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an antimetabolite by incorporating into DNA and RNA, thereby disrupting their synthesis . This disruption leads to the induction of apoptosis in cancer cells. Furthermore, this compound inhibits the activity of specific enzymes, such as carbonic anhydrase, which plays a role in its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to DNA and RNA synthesis. It interacts with enzymes such as adenosine deaminase and ribonucleotide reductase, which are essential for its incorporation into nucleic acids . This interaction affects metabolic flux and metabolite levels, contributing to its anticancer properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It utilizes passive diffusion and carrier-mediated transport to enter cells . Once inside, it interacts with binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is vital for its therapeutic efficacy and targeting of cancer cells.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications direct this compound to specific compartments, enhancing its therapeutic potential.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHYIISMDPKFKH-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445546 | |
| Record name | 2-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146-76-9 | |
| Record name | 2-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromoadenosine interact with its target and what are the downstream effects?
A1: Research has primarily focused on this compound as a precursor molecule and a component within larger molecules. One area of study involves incorporating this compound into 2-5A analogues, which are molecules that activate RNase L, an enzyme involved in the antiviral and antitumor response. Specifically, the analogue p5′A2′p5′A2′p-5′(br2A), with this compound at the 2′-terminal position, demonstrates strong binding affinity to human recombinant RNase L and effectively activates the enzyme, comparable to naturally occurring 2-5A. [] This activation suggests that this compound within this analogue might mimic the structural features necessary for binding and activation of RNase L.
Q2: What is the structural characterization of this compound?
A2: While a specific molecular formula and weight were not provided in the provided abstracts, this compound is a modified adenosine molecule. Adenosine itself has the molecular formula C10H13N5O4 and a molecular weight of 267.24 g/mol. This compound specifically has a bromine atom substituted at the 2' position of the adenosine molecule. Spectroscopic data, such as from Circular Dichroism (CD), reveals that the analogue p5′A2′p-5′A2′p5′(br2A) exhibits a CD spectrum superimposable on that of natural p5′A2′p5′A2′p5′A. This observation suggests that the presence of this compound within this specific analogue maintains the "anti" orientation around the base-glycoside bonds, similar to naturally occurring 2-5A. []
Q3: What are the known Structure-Activity Relationships (SAR) of this compound?
A3: The provided research highlights the importance of the this compound position within the 2-5A analogue for RNase L binding and activation. When this compound occupies the 2′-terminal position in p5′A2′p5′A2′p-5′(br2A), it shows the strongest binding to RNase L among other tested this compound-substituted analogues. [] This finding suggests that the 2' position and potentially the bromine atom itself are crucial for effective interaction with the enzyme. Further research is needed to fully elucidate the SAR and understand the specific contributions of the bromine atom and its position to the overall activity of this compound-containing molecules.
Q4: How is this compound synthesized?
A4: this compound is frequently synthesized from Guanosine. One documented synthesis pathway involves a six-step process to yield this compound 5'-triphosphate (2). [] This precursor is then utilized for further modifications, such as tritiodehalogenation to produce tritium-labeled ATP. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
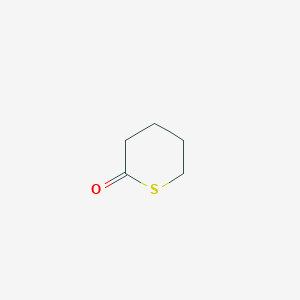
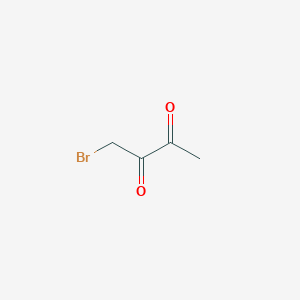
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

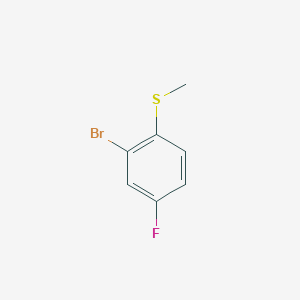
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

